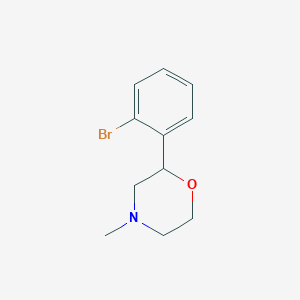
N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide, commonly known as MPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPT is a selective inhibitor of the neuronal transporter protein, which is responsible for reuptake of the neurotransmitter dopamine.
Mecanismo De Acción
MPPT works by selectively inhibiting the reuptake of dopamine by the neuronal transporter protein. This results in an increase in the levels of dopamine in the brain, which can improve symptoms of various neurological disorders. MPPT has a high affinity for the dopamine transporter protein, which makes it a potent inhibitor.
Biochemical and Physiological Effects:
MPPT has been shown to increase the levels of dopamine in the brain, which can result in improved mood, attention, and motor function. It has also been shown to reduce the reinforcing effects of cocaine and other addictive drugs, which can help in drug abuse treatment. MPPT has a low potential for abuse and dependence, which makes it a promising therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPT has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter protein. It can be easily synthesized and purified, which makes it a cost-effective research tool. However, MPPT has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for MPPT research, including its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. MPPT can also be used as a research tool to study the role of dopamine in various physiological and pathological processes. Further research is needed to optimize the synthesis and formulation of MPPT for therapeutic use.
Métodos De Síntesis
The synthesis of MPPT involves the reaction of 1-(2-pyridyl)piperidine with N-methylpropanamide in the presence of a catalyst. The reaction yields MPPT as a white crystalline solid with a melting point of 123-125°C.
Aplicaciones Científicas De Investigación
MPPT has been extensively studied in the field of neuroscience due to its potential therapeutic applications for various neurological disorders. It has been shown to increase the levels of dopamine in the brain, which can improve symptoms of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). MPPT has also been studied for its potential use in drug abuse treatment, as it can reduce the reinforcing effects of cocaine and other addictive drugs.
Propiedades
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-14(18)16(2)12-7-10-17(11-8-12)13-6-4-5-9-15-13/h4-6,9,12H,3,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWBQOPLQRSGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

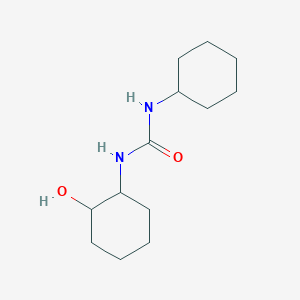
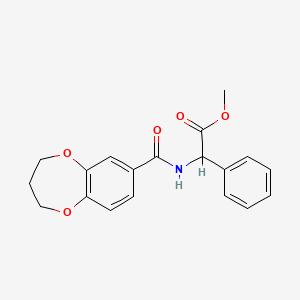

![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)

![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
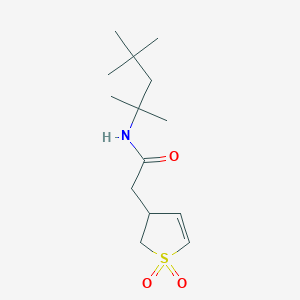
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
![1-[3-(Dimethylamino)piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7572488.png)
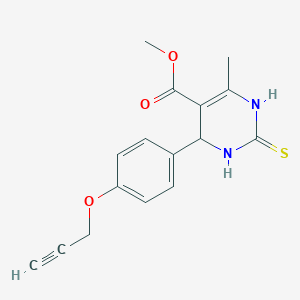
![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)
